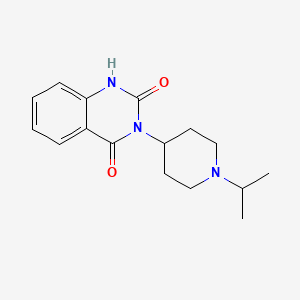
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one, also known as QS-21, is a saponin-based adjuvant that has been widely used in vaccine development. QS-21 was first isolated from the bark of the Quillaja saponaria tree and has been shown to enhance the immunogenicity of various antigens.
作用机制
The exact mechanism of action of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it is believed that 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one enhances the immune response by activating antigen-presenting cells, such as dendritic cells, and promoting the production of cytokines and chemokines. This leads to the activation of T cells and the production of antibodies, resulting in a stronger and more effective immune response.
Biochemical and Physiological Effects:
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, activate T cells, and increase the production of antibodies. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has also been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
One of the main advantages of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is its ability to enhance the immune response to various antigens. This makes it a valuable tool in vaccine development and cancer immunotherapy. However, 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex molecule that is difficult to synthesize, which can limit its availability for research purposes. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one also has some toxic side effects, which can limit its use in clinical settings.
未来方向
There are several future directions for research on 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one. One area of research is the development of more efficient methods of synthesis. Another area of research is the identification of new applications for 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one, such as in the development of vaccines for emerging infectious diseases. Additionally, there is a need for further research to understand the mechanism of action of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one and to identify potential side effects and toxicities.
合成方法
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex molecule that is difficult to synthesize. The current method of synthesis involves the extraction of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one from the bark of the Quillaja saponaria tree. The bark is first ground into a powder and then extracted with a mixture of organic solvents. The crude extract is then purified using a series of chromatographic techniques to obtain pure 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one.
科学研究应用
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied for its ability to enhance the immune response to various antigens. It has been used as an adjuvant in the development of vaccines for infectious diseases such as malaria, HIV, and cancer. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has also been shown to enhance the immune response to therapeutic proteins, such as monoclonal antibodies, and has been used in the development of cancer immunotherapies.
属性
IUPAC Name |
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-10-7-5-9(6-8-10)16-13(18)11-3-1-2-4-12(11)15-14(16)19/h1-4,9-10,17H,5-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMWCSGKNHHUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=O)C3=CC=CC=C3NC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)




![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)
![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)

![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)

![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)

